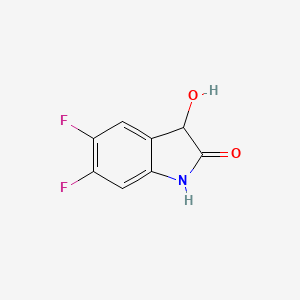

5,6-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one

Description

Properties

Molecular Formula |

C8H5F2NO2 |

|---|---|

Molecular Weight |

185.13 g/mol |

IUPAC Name |

5,6-difluoro-3-hydroxy-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C8H5F2NO2/c9-4-1-3-6(2-5(4)10)11-8(13)7(3)12/h1-2,7,12H,(H,11,13) |

InChI Key |

ALPFMOVKCKJATL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(C(=O)NC2=CC(=C1F)F)O |

Origin of Product |

United States |

Preparation Methods

Procedure Overview

- Starting with a suitable indolinone precursor, such as 3-hydroxy-2,3-dihydro-1H-indol-2-one, the compound is subjected to fluorinating reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

- The reaction is often carried out under mild conditions (e.g., room temperature or slightly elevated temperatures) to prevent over-fluorination or degradation.

- The regioselectivity is achieved through the electronic and steric effects of substituents on the indolinone ring, directing fluorination to the desired positions.

Reaction Scheme

Indolinone precursor + Fluorinating agent → 5,6-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one

Advantages

- High regioselectivity

- Compatibility with various functional groups

- Suitable for scale-up

Cyclization of Fluorinated Aniline Derivatives

Another prominent approach involves constructing the indolinone core via cyclization of fluorinated aniline derivatives. This method leverages the condensation of fluorinated amino compounds with suitable carbonyl precursors.

Key Steps

- Synthesis begins with fluorinated aniline derivatives, such as 5,6-difluoro-2-aminobenzaldehyde.

- These intermediates undergo cyclization with isocyanates or related compounds under acidic or basic conditions.

- Hydroxylation at the 3-position can be achieved through controlled oxidation or hydroxylation reactions post-cyclization.

Representative Procedure

- React fluorinated aniline with an appropriate acyl chloride or aldehyde under reflux conditions.

- Induce cyclization using acid catalysts like polyphosphoric acid or phosphoryl chloride.

- The resulting intermediate is then subjected to hydroxylation, often using hydrogen peroxide or hydroxylating agents, to install the hydroxyl group at the 3-position.

Reaction Pathway

Fluorinated aniline derivative + Carbonyl compound → Cyclized indolinone intermediate → Hydroxylation → this compound

Advantages

- High regioselectivity

- Facilitates structural modifications

- Suitable for synthesizing analogs

Multistep Synthesis via Isatin Derivatives

Recent research has demonstrated the utility of isatin derivatives as key intermediates in constructing indolinone frameworks, especially for fluorinated analogs.

Methodology

- Synthesize fluorinated isatin derivatives, such as 5,6-difluoro-isatin.

- Subject these to nucleophilic attack by indole or indoline derivatives under reflux conditions.

- The resulting adduct undergoes reduction or hydroxylation to yield the target compound.

Specific Procedure

- React 5,6-difluoro-isatin with indoline in the presence of a reducing agent like sodium borohydride.

- Followed by hydroxylation at the 3-position using hydrogen peroxide or other hydroxylating reagents.

- Purify via chromatography to obtain the final this compound.

Reaction Scheme

5,6-Difluoro-isatin + Indoline → Hydroxylation → this compound

Advantages

- High selectivity

- Compatibility with various functional groups

- Facilitates synthesis of derivatives

Hydrogenation and Hydroxylation Strategies

A recent trend involves hydrogenation of fluorinated quinoxalines or related heterocycles, followed by hydroxylation to access the indolinone core.

Process Outline

- Synthesize fluorinated quinoxalines or related heterocycles.

- Subject these compounds to catalytic hydrogenation to reduce the heterocyclic ring.

- Hydroxylate the reduced heterocycle at the 3-position using oxidizing agents like hydrogen peroxide or hydroxyl radicals.

Reaction Conditions

- Catalysts such as palladium on carbon or Raney nickel are employed.

- Reaction temperatures are maintained between 25°C and 80°C.

- Hydroxylation is performed under mild oxidative conditions to prevent over-oxidation.

Summary Table of Preparation Methods

| Method | Key Reagents | Main Steps | Advantages | Limitations |

|---|---|---|---|---|

| Direct fluorination | DAST, Selectfluor | Fluorination of indolinone precursors | Regioselectivity, simplicity | Over-fluorination risk |

| Cyclization of fluorinated anilines | Fluorinated aniline, acids | Cyclization + hydroxylation | Structural control | Multi-step process |

| Isatin-based synthesis | Fluorinated isatin, indoline | Condensation + hydroxylation | High regioselectivity | Requires multiple steps |

| Hydrogenation + hydroxylation | Fluorinated heterocycles | Catalytic reduction + oxidation | Versatile | Catalyst-dependent, over-reduction risk |

In-Depth Research Findings

Recent studies highlight the importance of regioselective fluorination in the synthesis of fluorinated indolinone derivatives. Advanced fluorination reagents and catalysts have improved yields and selectivity. For instance, the use of electrophilic fluorinating agents under controlled conditions allows precise substitution at the 5- and 6-positions, crucial for biological activity modulation.

Furthermore, modifications to the indolinone core via cyclization of fluorinated aniline derivatives have demonstrated high efficiency, especially when combined with hydroxylation techniques that target the 3-position. The integration of these methods has led to the synthesis of compounds with significant pharmacological potential, including antimicrobial and anticancer activities.

Chemical Reactions Analysis

Types of Reactions: 5,6-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced to form a hydroxyl group.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can yield an alcohol .

Scientific Research Applications

Chemistry: 5,6-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one is used as a building block in the synthesis of various organic compounds.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its fluorinated structure enhances its interaction with biological targets, making it a candidate for drug discovery and development .

Medicine: The compound’s potential therapeutic properties are being explored in the treatment of various diseases, including cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a promising lead compound in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including organic photovoltaic devices and electronic components .

Mechanism of Action

The mechanism of action of 5,6-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to these targets, leading to various biological effects. The compound can modulate enzymatic activity, inhibit protein-protein interactions, and affect cellular signaling pathways .

Comparison with Similar Compounds

The structural and functional attributes of 5,6-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one are compared below with related dihydroindol-2-one derivatives:

Substituent Effects on Electronic and Steric Properties

Key Insights :

- Fluorine vs.

- Halogen Size : Bromine and iodine substituents (e.g., ) increase steric bulk and polarizability, which may hinder membrane permeability but enhance target affinity in hydrophobic pockets .

Functional Group Modifications

- Hydroxyl vs. Amino Groups: Replacing the 3-hydroxyl group with an amino group (e.g., 5,6-Diamino-2,3-dihydro-1H-indol-2-one, ) increases basicity, altering solubility and interaction with acidic residues in biological targets .

- Acyloxy Derivatives : 3-Acyloxy analogs (e.g., 3-acetoxy-5-bromo-2,3-dihydro-1H-indol-2-one, ) exhibit improved hydrolytic stability and are often prodrugs, releasing active hydroxylated metabolites .

Biological Activity

5,6-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activity. This compound belongs to the indole family, which is known for its diverse pharmacological properties. The presence of fluorine atoms and a hydroxyl group in its structure may enhance its reactivity and interaction with biological targets.

- Molecular Formula : C8H6F2N2O2

- Molecular Weight : 180.14 g/mol

- CAS Number : 259252-13-6

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising areas:

Antimicrobial Activity

Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of indole have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell walls or inhibition of essential metabolic pathways.

Antiviral Properties

Recent investigations have highlighted the antiviral potential of indole derivatives against viruses such as dengue and influenza. The compound's ability to inhibit viral replication could be attributed to its interaction with viral proteins, thereby blocking critical stages of the viral life cycle.

Study 1: Antiviral Activity Against Dengue Virus

A study evaluated the inhibitory effects of various indole derivatives on dengue virus serotype 2 (DENV2). The results indicated that certain derivatives exhibited half-maximal inhibitory concentrations (IC50) in the low micromolar range, demonstrating significant antiviral activity. The selectivity index (SI) was calculated to assess the safety profile against cytotoxicity, showing promising results for further development in antiviral therapies .

Study 2: Antimicrobial Efficacy

Another research focused on the antibacterial properties of this compound analogs against common pathogens such as E. coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) were determined, revealing that some derivatives showed MIC values as low as 0.5 µg/mL, indicating potent antibacterial activity .

Table: Biological Activities and IC50 Values

| Activity Type | Target Pathogen/Virus | IC50 Value (µM) | Selectivity Index |

|---|---|---|---|

| Antiviral | DENV2 | 3.03 | 5.30 |

| Antibacterial | E. coli | 0.5 | N/A |

| Antibacterial | S. aureus | 0.8 | N/A |

The biological activity of this compound can be attributed to:

- Inhibition of Enzymatic Activity : Compounds in this class may inhibit key enzymes involved in metabolic pathways within bacteria or viruses.

- Disruption of Membrane Integrity : The lipophilic nature of fluorinated compounds can disrupt microbial membranes.

- Interference with Nucleic Acid Synthesis : Some indole derivatives have been shown to interfere with DNA or RNA synthesis, leading to reduced replication rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.